

An In-depth Technical Guide to Dimethylmalononitrile for Chemical Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylmalononitrile*

Cat. No.: *B1205571*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **dimethylmalononitrile**, a versatile and important reagent in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, and key applications, with a focus on its role as a cyanating agent. This document includes a detailed experimental protocol for a representative reaction and a visualization of the reaction mechanism to facilitate its practical application in a laboratory setting.

Core Properties of Dimethylmalononitrile

Dimethylmalononitrile, also known as 2,2-dimethylpropanedinitrile, is a white, crystalline solid that serves as a valuable building block in organic chemistry. Its key identifiers and physical properties are summarized below.

Property	Value	Reference
CAS Number	7321-55-3	[1]
Molecular Formula	C ₅ H ₆ N ₂	[1]
Molecular Weight	94.11 g/mol	[1] [2] [3]
Melting Point	31-33 °C	[4] [5]
Boiling Point	120 °C at 33 mmHg	[4] [5]
Density	0.961 g/cm ³	[3]
InChI Key	BCMJJXWXMZYZKN- UHFFFAOYSA-N	[3]
SMILES	CC(C)(C#N)C#N	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **dimethylmalononitrile**. The following tables summarize its key spectral features.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for **dimethylmalononitrile** itself was not found in the immediate search, the supporting information for a key publication outlines the NMR data for various products derived from it, indicating the techniques are standard for characterization.[\[6\]](#)[\[7\]](#)

2.2. Infrared (IR) Spectroscopy

The IR spectrum of **dimethylmalononitrile** is characterized by the prominent nitrile stretch.

Functional Group	Wavenumber (cm ⁻¹)
C≡N (Nitrile)	~2250

Note: The exact wavenumber can vary slightly based on the sample preparation and instrument.

2.3. Mass Spectrometry (MS)

Mass spectrometry data for **dimethylmalononitrile** can be found in the NIST Mass Spectrometry Data Center.^[2] The molecular ion peak (M⁺) would be observed at m/z 94.11.

Key Applications in Organic Synthesis

Dimethylmalononitrile is a highly effective and versatile reagent, primarily utilized as an electrophilic cyanide source in a variety of chemical transformations.

3.1. Transnitrilation Reactions

A significant application of **dimethylmalononitrile** is in the cyanation of organometallic reagents, such as aryl Grignard and aryllithium reagents.^{[8][9][10]} This process, known as transnitrilation, offers a safer and more efficient alternative to traditional cyanating agents. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.^{[8][9]}

3.2. Cycloaddition Reactions

Dimethylmalononitrile participates in [2+2+2] cycloaddition reactions with diynes, catalyzed by Ruthenium(II) complexes, to yield substituted pyridines.^[11] It also undergoes 1,3-dipolar cycloadditions with nitrones to form oxadiazolines.^[11]

3.3. Synthesis of Heterocyclic Compounds

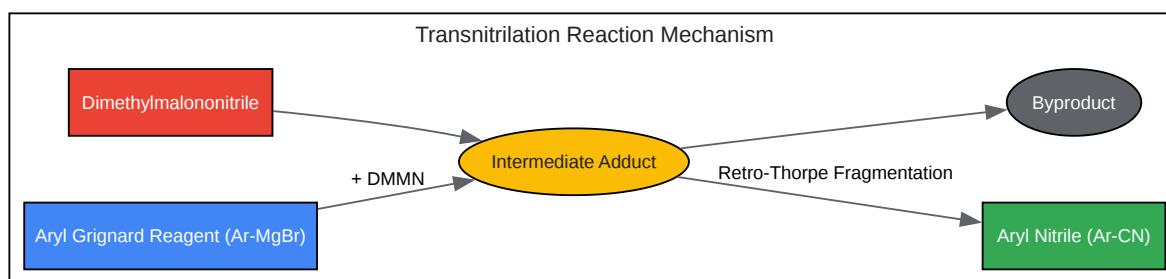
This reagent serves as a precursor in the synthesis of various heterocyclic compounds, including bisoxazolines.^{[4][5]}

Experimental Protocol: Transnitrilation of an Aryl Grignard Reagent

The following is a representative experimental protocol for the cyanation of an aryl Grignard reagent using **dimethylmalononitrile**, adapted from the work of Reeves et al.^{[8][9]}

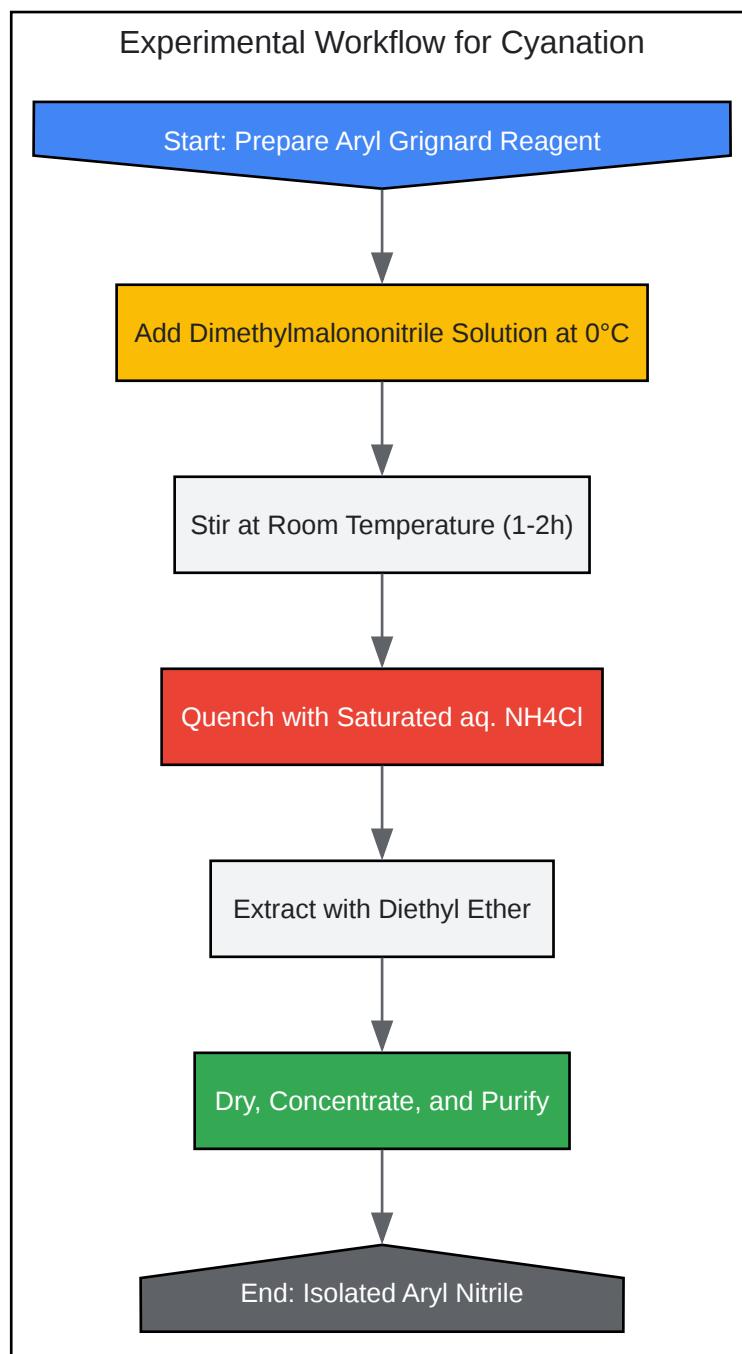
4.1. Materials and Equipment

- Anhydrous tetrahydrofuran (THF)
- Aryl bromide
- Magnesium turnings
- **Dimethylmalononitrile**
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Standard oven-dried glassware for Grignard reactions
- Magnetic stirrer and heating mantle
- Inert atmosphere (nitrogen or argon)


4.2. Procedure

- Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a solution of the aryl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent.
- Cyanation Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of **dimethylmalononitrile** (1.1 equivalents) in anhydrous THF dropwise to the stirred Grignard solution.
- Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
- Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

- Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.


Reaction Mechanism and Workflow Visualization

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving **dimethylmalononitrile**.

[Click to download full resolution via product page](#)

Caption: Mechanism of Transnitration.

[Click to download full resolution via product page](#)

Caption: Cyanation Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. DIMETHYLMALONONITRILE | 7321-55-3 [chemicalbook.com]
- 5. 二甲基丙二腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. minio.scielo.br [minio.scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transnitrilation from Dimethylmalononitrile to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transnitrilation from Dimethylmalononitrile to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl malononitrile - Enamine [enamine.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethylmalononitrile for Chemical Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205571#dimethylmalononitrile-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com